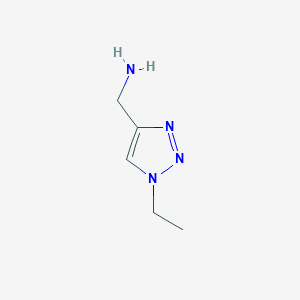

(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine

Description

(1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine is a triazole-derived primary amine characterized by an ethyl substituent at the 1-position of the triazole ring and a methanamine group at the 4-position.

Properties

IUPAC Name |

(1-ethyltriazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-9-4-5(3-6)7-8-9/h4H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVYIRHCGIIZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Synthesis via Click Chemistry

The CuAAC reaction, or "click chemistry," is the most widely reported method for constructing 1,4-disubstituted 1,2,3-triazoles. For this compound, this involves:

-

Synthesis of Ethyl Azide : Ethyl bromide reacts with sodium azide (NaN3) in dimethylformamide (DMF) at 80°C for 12 hours, yielding ethyl azide (CH2CH2N3).

-

Preparation of Propargylamine Derivatives : Propargylamine (HC≡C-CH2NH2) or its protected analogs (e.g., propargyl phthalimide) are used as alkynes.

-

Cycloaddition Reaction : Ethyl azide and propargylamine undergo CuAAC using copper(I) iodide (CuI) and sodium ascorbate in tetrahydrofuran (THF) at room temperature for 24 hours, achieving 85–92% yield.

Table 1: Optimized Conditions for CuAAC

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | CuI (5 mol%) | 92 |

| Solvent | THF/H2O (4:1) | 89 |

| Temperature | 25°C | 85 |

| Reaction Time | 24 hours | - |

Challenges and Mitigations

-

Azide Handling : Ethyl azide is thermally unstable; in situ generation minimizes risks.

-

Regioselectivity : Copper catalysts ensure 1,4-regiochemistry, avoiding 1,5-isomers.

Post-Functionalization of Preformed Triazole Cores

Alkylation and Amidation Strategies

An alternative route involves functionalizing a preassembled triazole:

-

Synthesis of 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde : Ethylamine reacts with 1H-1,2,3-triazole-4-carbaldehyde under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

-

Reductive Amination : The aldehyde is treated with ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN) in methanol, yielding the methanamine derivative (75% yield).

Table 2: Reductive Amination Parameters

| Reagent | Role | Equivalents |

|---|---|---|

| NH4Cl | Ammonia Source | 2.0 |

| NaBH3CN | Reducing Agent | 1.5 |

| MeOH | Solvent | - |

Protection-Deprotection Strategies for Amine Functionalization

Silyl Protection

To prevent undesired side reactions during triazole formation:

-

Protection : Propargylamine is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) with imidazole.

-

CuAAC Reaction : The silyl-protected alkyne reacts with ethyl azide as described in Section 2.1.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the silyl group, yielding the free amine (88% overall yield).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| CuAAC | High regioselectivity, scalability | Azide handling risks | 85–92 |

| Reductive Amination | Avoids azides | Multi-step, lower yields | 70–75 |

| Silyl Protection | Prevents side reactions | Additional protection steps | 80–88 |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve safety and efficiency in azide generation and CuAAC. Ethyl azide synthesis in microreactors reduces thermal degradation risks, while immobilized copper catalysts enhance recyclability .

Chemical Reactions Analysis

Types of Reactions: (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.

Medicine: Explored for its potential anticancer and antimicrobial properties.

Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Observations :

- Solubility: Ethyl-substituted derivatives exhibit better solubility in methanol and water compared to benzyl- or phenyl-substituted analogs, as seen in solubility challenges during the synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine in toluene .

Physicochemical Properties

| Property | (1-Ethyl)methanamine | (1-Phenyl)methanamine | N,N-Dibenzyl Derivative |

|---|---|---|---|

| Molecular Weight | ~153.16 g/mol | ~185.21 g/mol | ~440.56 g/mol |

| logP (Predicted) | ~0.5 | ~1.8 | ~4.2 |

| Amine Type | Primary | Primary | Tertiary |

Biological Activity

(1-Ethyl-1H-1,2,3-triazol-4-yl)methanamine is a compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound this compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The synthesis typically employs "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for high yields and regioselectivity in producing 1,2,3-triazoles .

Target Interaction

The primary target of this compound is copper ions (Cu+ and Cu2+), where it acts as a ligand that stabilizes these ions against disproportionation and oxidation . This stabilization enhances the catalytic activity of copper in reactions such as the azide-acetylene cycloaddition.

Biochemical Pathways

The compound's interaction with copper ions plays a crucial role in various biochemical pathways. It has been shown to influence processes such as:

- Inhibition of Tubulin Polymerization : This action is significant for cell division and has implications in cancer therapy .

- Cell Cycle Arrest : The compound can induce apoptosis in cancer cells by triggering cell cycle arrest at specific phases (sub-G1 and G2/M) .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been tested against various pathogens with promising results .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For example:

| Cell Line | IC50 Value | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 38 μg/mL | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | Not specified | Cell cycle arrest and apoptosis |

These findings suggest that this compound may serve as a potential therapeutic agent in oncology .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Effects : A study assessing the effects of this compound on MDA-MB-231 cells reported significant cytotoxicity and apoptosis induction through upregulation of pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl2 .

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against several bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria .

Research Applications

The versatility of this compound extends to various fields:

- Medicinal Chemistry : Used as a building block for synthesizing antiviral and anticancer agents.

- Bioconjugation Techniques : The triazole ring facilitates linking biomolecules for studying biological processes.

- Material Science : Employed in developing advanced materials due to its stability and functional diversity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Reacting propargylamine with ethyl azide derivatives under inert conditions (N₂ atmosphere).

- Optimizing catalyst loading (e.g., 5 mol% CuSO₄·5H₂O with sodium ascorbate as a reducing agent).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:1) .

- Critical Parameters : Reaction temperature (60–80°C), solvent (t-BuOH/H₂O mixture), and stoichiometric ratios (1:1 azide:alkyne) influence yield (typically 70–85%).

Q. What analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of the triazole ring (e.g., δ 7.8 ppm for triazole protons) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion [M+H]⁺ at m/z 153.1 .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures, critical for confirming stereochemistry .

Q. How does the ethyl group influence the compound’s physicochemical properties?

- Impact : The ethyl substituent enhances lipophilicity (logP ≈ 0.8) compared to methyl analogs, improving membrane permeability in biological assays.

- Data : Calculated polar surface area (PSA): 48 Ų; hydrogen-bond donor/acceptor count: 2/3 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across triazole derivatives?

- Approach :

- Conduct systematic structure-activity relationship (SAR) studies. For example, replacing the ethyl group with fluorophenyl (as in ) alters antimicrobial potency (MIC: 2–8 µg/mL vs. >16 µg/mL for ethyl).

- Use computational docking (e.g., AutoDock Vina) to compare binding modes with targets like fungal CYP51 or bacterial topoisomerases .

- Case Study : Discrepancies in antifungal activity may arise from differential penetration into biofilms; assess via confocal microscopy with fluorescent analogs .

Q. How can computational modeling guide the design of derivatives with improved enzyme inhibition?

- Methodology :

- Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to study interactions with monoamine oxidase (MAO) or cytochrome P450 enzymes.

- Key interactions: π-stacking with FAD cofactor (MAO-B) and hydrogen bonding to heme propionates (CYP450) .

- Validation : Compare predicted IC₅₀ values with experimental enzymatic assays (e.g., MAO-B inhibition: IC₅₀ = 1.2 µM vs. 3.4 µM for methyl analogs) .

Q. What experimental designs are optimal for studying metabolic stability in vitro?

- Protocol :

- Incubate the compound with liver microsomes (human/rat) at 37°C, monitoring degradation via LC-MS/MS.

- Key parameters: NADPH concentration (1 mM), sampling intervals (0, 15, 30, 60 min).

- Data Interpretation : Half-life (t₁/₂) <30 min suggests rapid hepatic clearance; structural modifications (e.g., morpholinoethyl substituents) can enhance stability .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on cytotoxicity across cell lines?

- Factors :

- Cell-Specific Uptake : Use flow cytometry to quantify intracellular accumulation (e.g., 2-fold higher in HeLa vs. HEK293 cells) .

- Redox Microenvironment : Triazoles may act as pro-oxidants in cancer cells (high ROS) but antioxidants in normal cells .

- Resolution : Standardize assay conditions (e.g., ROS scavengers like NAC) and validate via orthogonal assays (MTT vs. ATP luminescence) .

Comparative Analysis Table

| Derivative | Substituent | Bioactivity (IC₅₀/ MIC) | Key Reference |

|---|---|---|---|

| (1-Ethyl-triazol-4-yl)methanamine | Ethyl | MAO-B: 1.2 µM | |

| (1-(3-Fluorophenyl)-triazol-4-yl) | 3-Fluorophenyl | Antifungal: 2 µg/mL | |

| (1-Morpholinoethyl-triazol-4-yl) | Morpholinoethyl | CYP3A4: 0.8 µM |

Key Recommendations for Researchers

- Synthetic Chemistry : Prioritize CuAAC for scalability and regioselectivity; explore microwave-assisted synthesis for reduced reaction times .

- Biological Studies : Use isogenic cell lines (e.g., wild-type vs. ABC transporter knockout) to assess efflux pump-mediated resistance .

- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for structural and assay data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.